molecular formula C22H21NO3 B4924408 4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Katalognummer B4924408
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: UZFDRFFDCWYPFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM-251 and is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in various physiological processes, including pain perception, appetite regulation, and mood.

Wirkmechanismus

The mechanism of action of AM-251 involves its selective binding to the CB1 receptor and blocking the binding of endogenous cannabinoids. This blockade results in a reduction in the activity of the endocannabinoid system, which has been shown to have beneficial effects on various physiological processes, including appetite regulation, reward processing, and pain perception.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of AM-251. These studies have shown that AM-251 can reduce food intake and body weight in animal models of obesity, reduce drug-seeking behavior in animal models of addiction, and reduce pain sensitivity in animal models of chronic pain. Additionally, AM-251 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using AM-251 in lab experiments is its selectivity for the CB1 receptor, which allows for specific targeting of the endocannabinoid system. Additionally, AM-251 has been extensively studied, and its synthesis method has been optimized, making it readily available for use in lab experiments. However, one limitation of using AM-251 is its potential off-target effects, as it may interact with other receptors or signaling pathways.

Zukünftige Richtungen

There are several future directions for research on AM-251. One area of interest is the development of more selective CB1 receptor antagonists that do not have off-target effects. Additionally, there is a need for further research on the long-term effects of AM-251 on various physiological processes, as well as its potential therapeutic applications in humans. Finally, there is a need for more research on the safety of AM-251, particularly in terms of its potential for abuse and addiction.

Synthesemethoden

The synthesis of AM-251 involves several steps, including the reaction of 4-methylphenol with 4-bromophenylacetonitrile to form 4-(4-methylphenoxy)phenylacetonitrile, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

AM-251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. As a CB1 receptor antagonist, AM-251 blocks the binding of endogenous cannabinoids, such as anandamide, to the CB1 receptor, thereby reducing the activity of the endocannabinoid system. This reduction in activity has been shown to have beneficial effects on various physiological processes, including appetite regulation, reward processing, and pain perception.

Eigenschaften

IUPAC Name

4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-2-8-17(9-3-13)26-18-10-6-16(7-11-18)23-21(24)19-14-4-5-15(12-14)20(19)22(23)25/h2-3,6-11,14-15,19-20H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDRFFDCWYPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.